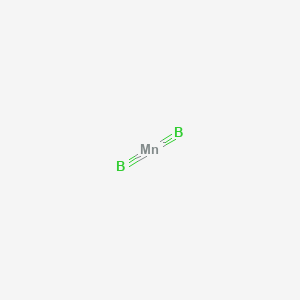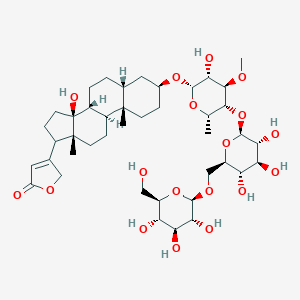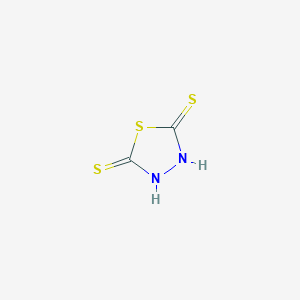
Manganese boride (MnB2)
Vue d'ensemble
Description
Manganese boride (MnB2) is an intermetallic compound composed of manganese and boron. It is known for its unique structural, electronic, and magnetic properties. Manganese boride crystallizes in a hexagonal structure and exhibits metallic characteristics. It is a gray-black powder with strong magnetism and is stable to non-oxidizing acids but decomposes in strong oxidants and strong bases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese boride can be synthesized through various methods. One common method involves heating a mixture of manganese carbide (Mn3C), boron oxide (B2O3), and carbon in a graphite crucible. Another method includes heating boron oxide, aluminum, and manganous oxide (MnO) together .
Industrial Production Methods: In industrial settings, manganese boride is produced by heating manganese and boron powders in a vacuum or inert atmosphere. The reaction is typically carried out at high temperatures to ensure complete formation of the compound. The resulting manganese boride is then cooled and ground into a fine powder for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese boride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It is stable in non-oxidizing acids but decomposes in strong oxidants and strong bases .
Common Reagents and Conditions:
Oxidation: Manganese boride can be oxidized by strong oxidizing agents, leading to the formation of manganese oxides and boron oxides.
Reduction: It can be reduced by strong reducing agents, such as hydrogen gas, to form manganese and boron.
Substitution: Manganese boride can undergo substitution reactions with halogens, forming manganese halides and boron halides.
Major Products Formed:
Oxidation: Manganese oxide (MnO) and boron oxide (B2O3).
Reduction: Manganese (Mn) and boron (B).
Substitution: Manganese halides (e.g., MnCl2) and boron halides (e.g., BCl3).
Applications De Recherche Scientifique
Manganese boride has a wide range of scientific research applications due to its unique properties:
Mécanisme D'action
The mechanism by which manganese boride exerts its effects is primarily related to its electronic and magnetic properties. The compound’s unique structure allows it to interact with various molecular targets and pathways. For example, in catalytic applications, manganese boride can facilitate the transfer of electrons, enhancing the efficiency of chemical reactions. In biological applications, its magnetic properties enable it to interact with magnetic fields, making it useful for imaging and therapeutic purposes .
Comparaison Avec Des Composés Similaires
Manganese boride can be compared with other similar compounds, such as iron boride (FeB), cobalt boride (CoB), and nickel boride (NiB). These compounds share some similarities in terms of their structure and properties but also have distinct differences:
Iron Boride (FeB): Similar to manganese boride, iron boride has strong magnetic properties and is used in various industrial applications. it has different electronic properties and reactivity.
Cobalt Boride (CoB): Cobalt boride is known for its high hardness and is used in cutting tools and wear-resistant coatings. It has different magnetic properties compared to manganese boride.
Nickel Boride (NiB): Nickel boride is used as a catalyst in hydrogenation reactions and has unique electronic properties that distinguish it from manganese boride.
Manganese boride stands out due to its combination of high thermal stability, unique magnetic properties, and versatility in various applications.
Propriétés
IUPAC Name |
bis(boranylidyne)manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2B.Mn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYJWJFXGDOMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Mn]#B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Mn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909919 | |
| Record name | Manganese boride (MnB2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12228-50-1 | |
| Record name | Manganese boride (MnB2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12228-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese boride (MnB2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012228501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese boride (MnB2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese boride (MnB2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese diboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















